Butane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDNQMDRQITEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10, CH3CH2CH2CH3 | |
| Record name | BUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5668 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BUTANE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | BUTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | butane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Butane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36788-85-9, 83602-47-5, 9021-92-5, 9003-29-6, 72317-18-1 | |
| Record name | Butane, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36788-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butene, tetramer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83602-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butene, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9021-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polybutylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butene, trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72317-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7024665 | |
| Record name | Butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Butane is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air. Any leak can be either liquid or vapor. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used as a fuel, an aerosol propellant, in cigarette lighters, and to make other chemicals., Gas or Vapor; Gas or Vapor, Liquid; Liquid; NKRA, Colourless gas or liquid with mild, characteristic odour, Colorless gas with a gasoline-like or natural gas odor; Note: Shipped as a liquefied compressed gas. A liquid below 31 degrees F; [NIOSH] Vapor density = 2.07 (heavier than air); [HSDB], ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless gas with a gasoline-like or natural gas odor., Colorless gas with a gasoline-like or natural gas odor. [Note: Shipped as a liquefied compressed gas. A liquid below 31 °F.] | |
| Record name | BUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5668 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | BUTANE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | n-Butane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/319 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BUTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/49 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Butane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0068.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
31.1 °F at 760 mmHg (NTP, 1992), -0.50 °C, -0.5 °C, 31 °F | |
| Record name | BUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5668 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/944 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/49 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Butane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0068.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-76 °F (NTP, 1992), -60 °C, Gas: -76 °F (-60 °C) (Closed cup), -76 °F, NA (Gas) | |
| Record name | BUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5668 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/319 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | n-Butane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/944 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/49 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Butane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0068.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
61 mg/L at 68 °F (NTP, 1992), In water, 61.2 mg/L at 25 °C, Very soluble in ethanol, ethyl ether, chloroform, Solubility in water, g/100ml at 20 °C: 0.0061, Slight | |
| Record name | BUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5668 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/944 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | n-Butane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0068.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.6 at 32 °F (USCG, 1999) - Less dense than water; will float, 0.573 g/cu cm at 25 °C (p>1 atm), Liquid density (at saturation pressure; 15.6 °C), kg/cu m: 583.0 /from table/, Relative density (water = 1): 0.6, 0.6 at 32 °F, 0.6 (Liquid at 31 °F), 2.11(relative gas density) | |
| Record name | BUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5668 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/944 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/49 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Butane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0068.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.046 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.046 (Air = 1), Relative vapor density (air = 1): 2.1, 2.11 | |
| Record name | BUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5668 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/944 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/49 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
760 mmHg at 31.1 °F ; 1823 mmHg at 77 °F (NTP, 1992), 1820 mm Hg at 25 °C, Vapor pressure, kPa at 21.1 °C: 213.7, 2.05 atm | |
| Record name | BUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5668 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/944 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Color/Form |
Colorless gas [Note: Shipped as a liquefied compressed gas. A liquid below 31 degrees F] | |
CAS No. |
106-97-8 | |
| Record name | BUTANE | |
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| Record name | Butane | |
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| Record name | Butane [NF] | |
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| Record name | Butane | |
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| Record name | Butane | |
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| Record name | Butane | |
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| Record name | Butane | |
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| Record name | BUTANE | |
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| Record name | n-Butane | |
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| Record name | BUTANE | |
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| Record name | BUTANE | |
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| Record name | Butane | |
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Melting Point |
-217.1 °F (NTP, 1992), -138.3 °C, -138 °C, -217 °F | |
| Record name | BUTANE | |
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| Record name | BUTANE | |
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| Record name | BUTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/49 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Theoretical and Computational Investigations of Butane Systems
Quantum Chemical Studies of Butane (B89635) Conformational Landscapes
The conformational analysis of this compound, specifically the rotation around the central C2-C3 bond, serves as a fundamental example in organic chemistry to illustrate concepts such as torsional and steric strain. Theoretical calculations are essential for mapping the potential energy surface associated with this rotation and quantifying the energies of different conformers and the barriers between them.
Ab Initio Electronic Structure Calculations for this compound Conformations
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used to calculate the electronic structure and energies of this compound in various conformations. These calculations provide a detailed picture of how the molecule's energy changes as it rotates around the central carbon-carbon bond. For instance, Hartree-Fock calculations with different basis sets have been employed to predict the energy differences between conformers and the barriers to internal rotation. aip.org These methods can reveal the subtle interplay of electronic and steric effects that determine the relative stabilities of the anti and gauche conformers and the energies of the eclipsed transition states.
Density Functional Theory (DFT) Applications in this compound Molecular Systems
Density Functional Theory (DFT) is a widely used quantum chemical method that offers a balance between computational cost and accuracy, making it suitable for studying molecular systems like this compound. DFT calculations are frequently applied to investigate the conformational landscapes of this compound, determining the optimized geometries and relative energies of different conformers. rsc.orgtsijournals.com DFT can also be used to calculate the energy profile as a function of the dihedral angle, providing insights into the rotational energy barriers. rsc.org Studies have utilized DFT to examine this compound's behavior in various environments, such as within zeolite pores, demonstrating how confinement can influence its preferred conformation and energy landscape. rsc.org DFT studies have also been applied to investigate the adsorption of this compound on surfaces, providing insights into binding energies and activation barriers for reactions like dehydrogenation. acs.orgfigshare.com
Analysis of Conformational Energies and Rotational Energy Barriers in this compound
The rotation around the C2-C3 bond in n-butane gives rise to several conformers: antiperiplanar (anti), gauche, and eclipsed (also referred to as synperiplanar or syn when the methyl groups are aligned). stereoelectronics.orglibretexts.orglibretexts.orgacs.orgslideshare.net The anti conformation, with a dihedral angle of 180°, is the lowest energy and most stable conformer due to the methyl groups being as far apart as possible, minimizing steric repulsion. stereoelectronics.orglibretexts.orglibretexts.orgacs.orglibretexts.org The gauche conformers, with dihedral angles of approximately ±60°, are local energy minima but are higher in energy than the anti conformation due to steric strain between the methyl groups. stereoelectronics.orglibretexts.orglibretexts.orgacs.orglibretexts.org Eclipsed conformations represent energy maxima on the potential energy surface, corresponding to rotational barriers. stereoelectronics.orglibretexts.orglibretexts.orgacs.org The highest energy eclipsed conformation occurs when the methyl groups are eclipsed (dihedral angle of 0° or 360°), while lower energy eclipsed conformations occur when a methyl group eclipses a hydrogen atom (dihedral angles of ±120° or ±240°). stereoelectronics.orglibretexts.orglibretexts.orgacs.orgmasterorganicchemistry.com
Theoretical calculations consistently show these energy relationships and quantify the energy differences and rotational barriers. For example, the energy difference between the gauche and anti conformers is typically calculated to be around 0.8 to 0.9 kcal/mol (approximately 3.2 to 3.8 kJ/mol). aip.orglibretexts.org The rotational energy barriers for the transition from anti to eclipsed and from gauche to eclipsed are also calculated, with values generally ranging from 3.5 to 6.8 kcal/mol depending on the specific transition and computational method used. aip.orgmasterorganicchemistry.comresearchgate.netresearchgate.net These barriers are influenced by both torsional strain and steric interactions. stereoelectronics.orglibretexts.orgresearchgate.net
The potential energy profile for the rotation about the C2-C3 bond in this compound can be visualized as a plot of energy versus the dihedral angle. This plot shows the minima corresponding to the anti and gauche conformers and the maxima corresponding to the eclipsed conformers. libretexts.orglibretexts.orgq-chem.comulg.ac.bestolaf.eduberkeley.eduupenn.eduepfl.ch
Here is a representative data table summarizing typical relative energies and rotational barriers based on computational studies:
| Conformation (Dihedral Angle) | Relative Energy (kcal/mol) | Description |
| Anti (180°) | 0.0 | Global Minimum, Staggered |
| Gauche (±60°, ±300°) | ~0.8 - 0.9 | Local Minimum, Staggered |
| Eclipsed (±120°, ±240°) | ~3.6 | Local Maximum, Eclipsed |
| Eclipsed (0°, 360°) | ~5 - 6 | Global Maximum, Eclipsed |
Note: These values are approximate and can vary depending on the computational method and basis set used.
Benchmarking Computational Thermochemical Data for this compound Conformers
Benchmarking studies are crucial for evaluating the accuracy of different computational methods and basis sets in predicting the relative energies and thermochemical properties of molecular systems like this compound. High-level ab initio methods, such as CCSD(T) with large basis sets, are often used as reference points for benchmarking. comporgchem.comepa.govacs.org Studies have benchmarked various DFT functionals and basis sets against these high-level calculations to determine their performance in reproducing the energy difference between the anti and gauche conformers of this compound. comporgchem.comepa.govacs.org These comparisons help identify the most reliable computational approaches for studying the conformational energetics of alkanes. comporgchem.com For instance, some studies have found that certain DFT functionals, particularly those with dispersion corrections, can provide good agreement with high-level ab initio results for this compound conformer energies. comporgchem.comepa.govacs.org However, accurately predicting geometries, especially dihedral angles, can still be challenging for some functionals. comporgchem.com
Quantum Chemical Characterization of this compound Cation Radicals
Quantum chemical methods are also applied to study reactive species derived from this compound, such as this compound cation radicals. These studies investigate the electronic structure, geometry, and stability of these charged and radical species. Characterizing cation radicals is important for understanding reaction mechanisms involving this compound under conditions like ionization or oxidation.
Molecular Dynamics Simulations of this compound and its Isomers
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into dynamic properties, phase transitions, and interactions in different environments. MD simulations can be used to investigate the conformational dynamics of this compound, how it diffuses, and how it interacts with other molecules or surfaces.
MD simulations have been employed to study the diffusion of this compound and its isomer, isothis compound (B21531), in confined environments like zeolites. aip.orgacs.orgcardiff.ac.uk These simulations can reveal differences in diffusion rates and mechanisms between the linear n-butane and the branched isothis compound, often attributing the faster diffusion of n-butane to its ability to adopt an elongated anti conformation that fits more easily through narrow channels. aip.org MD simulations can also explore the influence of the surrounding environment, such as the flexibility of a zeolite framework, on this compound's diffusion and conformational behavior. aip.orgacs.org
Furthermore, MD simulations are used to study the properties of liquid this compound, including its segmental motion and conformational transitions. koreascience.krtandfonline.com These simulations often utilize specific force fields, which are sets of parameters describing the interactions between atoms, to model the behavior of the molecules. tandfonline.comulakbim.gov.traip.orgnih.govumn.eduuci.eduresearchgate.net The choice of force field can significantly impact the accuracy of the simulation results, and various force fields have been developed and benchmarked for their ability to reproduce experimental properties of alkanes like this compound. tandfonline.comnih.govumn.eduuci.eduresearchgate.net MD simulations can provide data on properties such as density, potential energy, and diffusion coefficients in different phases. aip.orgresearchgate.net
Molecular dynamics simulations of isothis compound have also been conducted to study phenomena like homogeneous condensation, investigating the formation of liquid clusters from the vapor phase. aip.org These simulations can track changes in density and potential energy over time during phase transitions. aip.org
Here is a data table illustrating diffusion coefficients from MD simulations of this compound isomers in silicalite:
| Molecule | Environment | Temperature (K) | Diffusion Coefficient (m²/s) |
| n-Butane | Rigid Silicalite | 300 | Significantly higher than isothis compound aip.org |
| n-Butane | Vibrating Silicalite | 300 | Increased compared to rigid silicalite aip.org |
| Isothis compound | Rigid Silicalite | 300 | Significantly lower than n-butane aip.org |
| Isothis compound | Vibrating Silicalite | 300 | Increased compared to rigid silicalite aip.org |
| Isothis compound | Silicalite | 444-550 | 9.1–22 × 10⁻¹¹ acs.org |
Note: The exact values for n-butane diffusion in the 300K silicalite simulations were not explicitly provided in the snippet, but the qualitative difference compared to isothis compound was noted. aip.org
Non-Equilibrium Molecular Dynamics (NEMD) for Transport Properties of this compound
Non-Equilibrium Molecular Dynamics (NEMD) is a powerful simulation technique used to calculate transport properties like viscosity and thermal conductivity by applying a non-equilibrium perturbation to the system. For this compound, NEMD simulations have been employed to investigate its transport coefficients. Studies have shown that NEMD simulations can yield results for viscosity and thermal conductivity that are in good agreement with experimental data and equilibrium molecular dynamics (EMD) simulations, particularly near the boiling point. researchgate.netresearchgate.net
NEMD simulations have been particularly useful in examining the differences in viscosity between n-butane and isothis compound, which are not well predicted by corresponding-states theories. tandfonline.com Simulations using Lennard-Jones site-site models for n-butane and isothis compound have shown good agreement with experimental viscosity data across a range of densities, highlighting the influence of molecular structure on transport properties. tandfonline.com While EMD can also compute transport properties, NEMD often requires less computational time, although with greater algorithmic complexity. dtic.milnist.gov
Simulation of Diffusion Phenomena for n-Butane and Isothis compound in Confined Environments
Molecular simulations, including MD and Monte Carlo methods, are extensively used to study the diffusion of this compound isomers in confined environments such as zeolites and carbon nanotubes. These studies are crucial for understanding transport in porous materials relevant to separation and catalytic processes. psu.eduepfl.chresearchgate.netrsc.orgucl.ac.uk
Simulations have investigated the diffusive flow of n-butane and isothis compound in single-walled carbon nanotubes, revealing that separation behavior depends on nanotube properties like diameter and helical symmetry, as well as the size and structure of the this compound isomers. psu.edu For instance, in small diameter nanotubes (0.7-1.1 nm), neither n-butane nor isothis compound may enter, while methane (B114726) can diffuse through. psu.edu In larger nanotubes (1.5-2.3 nm), both isomers can enter and adsorb, leading to separation from methane, although the underlying mechanisms differ. psu.edu
Studies in zeolites, such as MFI, BEA, and BOG, have also explored the diffusion of n-butane and isothis compound mixtures. acs.org The pore structure and size significantly influence the diffusion behavior and separation efficiency of these isomers. rsc.orgacs.org Molecular simulations provide a detailed view of how molecules navigate the pore network and the impact of confinement effects on their mobility. ucl.ac.uk
The flexibility of the porous material can also influence diffusion. Simulations have investigated the diffusion of n-butane in flexible metal-organic frameworks (MOFs), showing how structural changes in the framework during adsorption can significantly affect diffusivity. nih.gov
Development and Application of Force Fields in this compound Molecular Dynamics
The accuracy of molecular dynamics simulations for this compound systems heavily relies on the quality of the force fields used to describe inter- and intramolecular interactions. Force fields provide the potential energy function that governs the motion of atoms in the simulation. nih.govnih.gov
Various force fields have been developed and applied to this compound, including united-atom models, where hydrogen atoms are implicitly treated within the heavy atoms, and all-atom models, which explicitly include all atoms. nih.govresearchgate.netacs.org Popular force fields used for hydrocarbons like this compound include TraPPE (Transferable Potentials for Phase Equilibria), OPLS (Optimized Potentials for Liquid Simulations), and CHARMM (Chemistry at HARvard Macromolecular Mechanics). nih.govnih.govresearchgate.netacs.orgumn.eduresearchgate.netaip.org
The development of force fields often involves fitting parameters to experimental data or high-level quantum mechanical calculations to accurately reproduce properties such as phase equilibria, densities, and conformational energies. nih.govumn.eduresearchgate.netaip.orgacs.org For this compound, force fields are parameterized to describe bonded interactions (bond lengths, bond angles, and dihedral angles) and nonbonded interactions (van der Waals and electrostatic forces). umn.edu
Comparative studies have evaluated the performance of different force fields in reproducing experimental properties of this compound and other alkanes. researchgate.netresearchgate.netrsc.org While united-atom models can be computationally more efficient, all-atom models or specifically optimized force fields may offer better accuracy for certain properties or systems, such as diffusion in cationic zeolites where explicit treatment of interactions is important. researchgate.netacs.orgacs.org
Analysis of Torsion Angles and Molecular Motion in this compound Simulations
The internal rotation around the central carbon-carbon bond in n-butane is a fundamental aspect of its molecular motion and conformational landscape. This rotation gives rise to different conformers, primarily the trans conformation and two gauche conformations. researchgate.netnih.govacs.orgfu-berlin.deaip.orgunizin.org Molecular dynamics simulations are widely used to analyze the dynamics of these torsion angles and the transitions between conformers. researchgate.netnih.govaip.orgunizin.org
Simulations allow for the calculation of the potential of mean force along the dihedral angle, revealing the energy barriers separating the trans and gauche states. nih.govaip.org These barriers are low, allowing for relatively free internal rotation at room temperature. acs.orgunizin.orgaip.org The relative populations of the trans and gauche conformers can also be determined from simulations, and these populations are influenced by temperature and the surrounding environment (e.g., solvent effects or confinement). nih.govaip.org
The dynamics of the torsion angle in this compound can be influenced by both solvent friction and internal friction arising from the coupling of the dihedral motion to other degrees of freedom within the molecule. pnas.org Simulations have shown that for this compound in water, internal friction can significantly dominate the effective friction governing dihedral dynamics. pnas.org
Reaction Mechanisms and Kinetic Studies of Butane
Catalytic Butane (B89635) Isomerization Pathways
The catalytic isomerization of n-butane primarily proceeds through carbenium ion intermediates, requiring the presence of strong acid sites on the catalyst surface nih.gov. Two main reaction pathways have been identified and extensively investigated: the monomolecular and bimolecular mechanisms mdpi.com.
The kinetics of this compound isomerization are highly dependent on the prevailing reaction mechanism mdpi.com.
The monomolecular pathway is typically initiated by the protonation of n-butane by Brønsted acid sites (BAS), leading to the formation of a secondary carbonium ion. This intermediate then undergoes dehydrogenation to yield a secondary carbenium ion mdpi.com. While initially thought to involve a methyl-cyclopropane intermediate, studies have shown this species is a transition state leading to carbon scrambling rather than isothis compound (B21531) mdpi.com. The monomolecular pathway is generally more selective towards isothis compound but requires stronger reaction conditions, typically above 300 °C, which can limit the maximum achievable isothis compound yield due to chemical equilibrium constraints mdpi.com.
The bimolecular pathway , in contrast, operates at significantly lower temperatures, typically below 250 °C, requiring less energy input mdpi.com. This mechanism involves the interaction of two C₄ olefin molecules within the zeolite pore, forming a C₈ intermediate frontiersin.org. This C₈ intermediate can undergo various hydrogen and methyl shifts before cracking to yield different C₄ species, including n-butene and isobutene, or C₃ and C₅ olefins through uneven β-scission frontiersin.org. The bimolecular pathway is significantly influenced by hydrogen transfer processes and is often enhanced by bifunctional catalysts mdpi.com. It requires high partial pressures of this compound to maximize the probability of intermolecular collisions necessary for the formation of the C₈ intermediate mdpi.com.
Kinetic studies have shown a complex dependence of the reaction rate on reactant partial pressure, suggesting that both monomolecular and bimolecular mechanisms can be operative, with the prevailing pathway depending on the specific reaction conditions acs.org. For instance, studies on Pt−H-mordenite catalysts indicated that at high temperatures and low reactant dilutions, the bimolecular pathway accurately described the isomerization efficiency acs.org. However, at low temperatures, kinetic models incorporating both pathways were needed to predict the increase in isothis compound selectivity with increasing reactant dilutions acs.org.
Theoretical investigations using density functional theory (DFT) calculations have also explored these mechanisms. For example, in H-SSZ-13 zeolite, the monomolecular mechanism for the isomerization of butene to isobutene was found to be prevalent, with a calculated Gibbs free energy barrier of 155 kJ/mol at 400°C, compared to 190 kJ/mol for the bimolecular mechanism, attributed to less favorable entropy for the latter frontiersin.org. However, the free energy values for the highest barriers of the two mechanisms can be quite close, suggesting they can compete under certain conditions rsc.org.
Hydrogen transfer (HT) reactions play a crucial role in this compound isomerization, particularly within the bimolecular mechanism and in bifunctional catalysis. In the context of n-butane isomerization, HT reactions convert olefins into alkanes and vice versa frontiersin.org. For instance, adsorbed isobutene can react with n-butane via two hydrogen transfers to produce isothis compound and n-butene rsc.org. This process is essential for the interconversion of olefinic intermediates which are key to the isomerization reaction researchgate.net.
Methyl transfer processes are also discussed as possible pathways, particularly for the formation of C₃ and C₅ side products frontiersin.org. These mechanisms involve methyl transfers to and from the acid site of the catalyst frontiersin.org. While the direct skeletal isomerization of n-butane to isothis compound is kinetically hindered, the presence of olefins, even in catalytic amounts, is important as they can be interconverted by HT reactions, meaning each this compound molecule must pass through an olefinic state in the reaction mechanism researchgate.net.
The performance of solid acid catalysts in this compound isomerization is significantly influenced by their intrinsic properties, including the nature and accessibility of acid sites, framework structure, and porosity dntb.gov.uamdpi.com.
Acid site density and strength are key factors determining the activity and selectivity of catalysts in this compound isomerization mdpi.comrsc.org. Studies have shown that acid site density, which is linked to acid site concentration, plays a crucial role in dictating which isomerization mechanism (monomolecular or bimolecular) is favored mdpi.com. Typically, the monomolecular pathway requires single, isolated acid sites, while the bimolecular pathway necessitates adjacent sites mdpi.com. This difference makes the rate of the bimolecular reaction much more sensitive to acid site density than the monomolecular rate mdpi.com.
The strength of acid sites is also a pivotal factor mdpi.com. Strong Brønsted acid sites (BAS) are required for the formation of the butyl carbenium ion, an intermediate involved in both monomolecular and bimolecular mechanisms mdpi.com. Research on zeolite beta, for example, demonstrated that the rate of n-butane conversion strongly correlated with the quantity of strong acid sites, rather than the total acidity mdpi.com. The strength of these acid sites can be influenced by the catalyst's framework topology and the presence of dopants rsc.org.
Studies using techniques like ammonia-temperature programmed desorption (NH₃-TPD) can quantify the strength and quantity of acid sites in catalysts rsc.org. For instance, NH₃-TPD experiments on MgAlPO-5 systems showed distinct peaks corresponding to physisorbed ammonia (B1221849) and Brønsted acidity, allowing for the quantification of acid site quantity rsc.org.
Research findings highlight the relationship between acid site strength and catalytic performance. For example, in sulfated monoclinic zirconia catalysts, the Brønsted acid strength showed a strong correlation with the activation energy of this compound isomerization; stronger Brønsted acidity led to better catalytic performance and lower activation energy mdpi.com.
Here is an example of how acid site quantity can vary with catalyst composition:
| Catalyst System | Acid Site Quantity (µmol/g) | Reference |
| MgAlPO-5 (low Mg) | 118 | rsc.org |
| MgAlPO-5 (medium Mg) | 234 | rsc.org |
| MgAlPO-5 (high Mg) | 496 | rsc.org |
The framework topology of zeolite catalysts significantly influences this compound isomerization by affecting the accessibility of active sites and the stability of reaction intermediates mdpi.com. Different zeolite structures can favor different reaction mechanisms and product selectivities mdpi.comrsc.org. For example, the one-dimensional channels of mordenite (B1173385) zeolite can promote the monomolecular mechanism when acid sites are isolated, while higher acid site density can facilitate the bimolecular mechanism mdpi.com. Zeolites with larger pore structures, such as zeolite beta and zeolite Y, can better accommodate the bulky C₈ intermediate involved in the bimolecular pathway compared to zeolites with smaller pores like ZSM-5 mdpi.comresearchgate.net.
Framework topology also impacts catalyst deactivation, particularly coking. Zeolites with multidimensional channel systems or supercages, like zeolite Y and ZSM-5 (with a 2D structure), have shown greater resistance to coking compared to one-dimensional channel structures where a single coke molecule can block an entire channel mdpi.comresearchgate.net.
The introduction of mesoporosity into zeolites can further enhance catalytic performance, especially for reactions involving larger molecules, by improving diffusion of reactants and products and increasing accessibility to active sites mdpi.com. While this compound is a small molecule, mesoporosity can still play a role by facilitating the transport of intermediates and reducing diffusion limitations that could contribute to side reactions or coking. Mesoporous zeolites have demonstrated improved lifetime and performance in various isomerization reactions compared to their purely microporous counterparts mdpi.com.
In bifunctional catalysts, both acid sites and hydro/dehydrogenation sites work in concert to facilitate n-butane hydroisomerization nih.govulisboa.pt. The metal sites, often platinum (Pt), provide the hydrogenation-dehydrogenation function, while the solid acid sites provide the isomerization function nih.gov.
The classical bifunctional mechanism involves a sequence of steps: n-butane is first dehydrogenated to butenes on the metal sites, the butenes then migrate to the acid sites where they undergo isomerization to isobutene via carbenium ion intermediates, and finally, the isobutene is hydrogenated back to isothis compound on the metal sites nih.govulisboa.pt.
The balance between the hydrogenation/dehydrogenation activity and the acid activity is crucial for optimal catalyst performance scielo.br. For instance, on gallium/HZSM-5 catalysts, the presence of both acid sites and hydro/dehydrogenation species strongly influenced n-butane conversion scielo.br. The rate of the isomerization reaction on acid sites can be the rate-determining step, and an increase in the density of acid sites can favor the bifunctional process by consuming the intermediate olefins produced by dehydrogenation scielo.brscielo.br.
| Catalyst Type | Function 1 (Metal Site) | Function 2 (Acid Site) | Role in this compound Isomerization | Reference |
| Bifunctional (e.g., Pt/Acid) | Hydrogenation/Dehydrogenation | Isomerization | Converts alkanes to olefins and back; isomerizes olefins. | nih.govulisboa.pt |
| Solid Acid (e.g., Zeolite) | - | Isomerization | Catalyzes isomerization via carbenium ions (mono/bimolecular) | mdpi.com |
Influence of Solid Acid Catalyst Properties on Isomerization Performance
Quantum Chemical Analysis of Bimetallic Catalysts in this compound Isomerization
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the intricate mechanisms of this compound isomerization catalyzed by bimetallic systems. Studies on this compound isomerization using aluminum and cobalt chloride complexes have utilized the DFT/PBE/TZ2p method to calculate activated complexes and reaction routes. These calculations suggest that bimetallic alkyl clusters containing Co-Co dimeric bonds are key intermediates in the catalytic process, leading to both isomerization products (isothis compound) and metathesis products like pentane (B18724) and propane. researchgate.net The sequence of rearrangements within polynuclear complexes facilitates the cleavage and formation of C-C bonds in alkanes and the formation of metal-carbon bonds. researchgate.net
The calculated energy barriers for individual steps in the cyclic catalytic process of this compound isomerization are reported to be no higher than 29 kcal mol⁻¹ for a multiplicity of 7, and approximately 10 kcal mol⁻¹ lower for lower multiplicities. researchgate.net Bimetallic catalysts, such as those prepared by modifying ZSM-5 zeolite with cobalt and aluminum salts, demonstrate synergistic effects between the transition metal and surface-anchored aluminum chloride in the conversion of higher alkanes. researchgate.net
Another example involves the isomerization of isothis compound to n-butane over bifunctional PtAu-solid superacid catalysts. chemicalpapers.com PtAu bimetallic catalysts exhibit higher catalytic activity compared to Pt-alone catalysts, attributed to the formation of a PtAu alloy. chemicalpapers.com This alloying is thought to enhance hydrogen dissociation on Pt by diluting and separating Pt atoms within the alloy agglomerates. chemicalpapers.com While increasing the Au content decreases the reduction temperature of Pt, it increases the reduction temperature of sulfate (B86663), potentially delaying sulfate loss. chemicalpapers.com However, increased Au content can decrease catalyst acidity due to the PtAu alloy covering acid sites. chemicalpapers.com The Pt₀.₅Au₀.₃/SZA catalyst showed the highest yield to n-butane (34.69%). chemicalpapers.com
This compound Combustion Chemistry and Oxidation Kinetics
This compound combustion and oxidation involve complex networks of elementary reactions that vary significantly with temperature and pressure.
Detailed chemical kinetic mechanisms for n-butane combustion are extensive, often involving hundreds of species and thousands of reactions. These comprehensive mechanisms are necessary for accurate prediction of combustion phenomena but are computationally expensive for complex simulations. researchgate.net Therefore, reduced kinetic mechanisms are developed to simplify the reaction network while retaining essential features.
Systematic approaches for mechanism reduction have been demonstrated, starting from detailed mechanisms (e.g., a 230-species mechanism) to derive skeletal mechanisms (e.g., 89 species and 440 reactions) using methods like path flux analysis (PFA). researchgate.net Further reduction can be achieved by eliminating unimportant reactions based on importance indices from computational singular perturbation (CSP), resulting in smaller skeletal mechanisms (e.g., 89 species and 298 elementary reactions). researchgate.net Identifying quasi-steady-state species using CSP-based time-scale analysis can lead to even more reduced mechanisms (e.g., 69 species). researchgate.net Validation of these reduced mechanisms against detailed mechanisms shows good agreement for parameters like ignition delay time and species concentration profiles over a range of conditions. researchgate.net
A reduced chemical mechanism for the combustion of n-butanol, which includes low-temperature ignition phenomena, incorporated only 14 chemical-kinetic reactions and six chemical species into a base mechanism. acs.org This highlights the significant reduction possible while still capturing key combustion characteristics.
This compound oxidation exhibits distinct behavior at high and low temperatures. High-temperature oxidation typically involves radical chain reactions leading to smaller hydrocarbons, carbon monoxide, carbon dioxide, hydrogen, and water. caltech.edu Low-temperature oxidation, conversely, is characterized by the formation of oxygenated compounds such as aldehydes, ketones, and alcohols. caltech.edu
Studies of high-pressure n-butane oxidation, even with CO₂ dilution, show that both low and intermediate temperature chemistries are controlled by RO₂ consumption pathways. polyu.edu.hk Sensitivity analyses indicate that n-butane oxidation is largely controlled by H-abstraction from n-butane by OH and competing RO₂ reactions. polyu.edu.hk
The negative temperature coefficient (NTC) behavior is observed in n-butane oxidation, where the reaction rate decreases with increasing temperature over a certain range. researchgate.netpolyu.edu.hk At high pressures (e.g., 100 atm), a weak NTC behavior is observed, and the intermediate temperature oxidation shifts to lower temperatures. polyu.edu.hk CO₂ addition at supercritical conditions can slow down fuel oxidation at intermediate temperatures with little effect on low-temperature oxidation. polyu.edu.hk
In the atmospheric oxidation of n-butane, initiated by reactions with oxidants like the hydroxyl radical (OH), alkyl radicals are formed. These rapidly react with oxygen to produce peroxyl radicals (RO₂). The fate of these peroxyl radicals and subsequent alkoxy radicals (RO) is crucial in determining the oxidation products.
Density functional theory and ab initio calculations have been used to investigate the atmospheric oxidation mechanism of n-butane. acs.orgcaltech.edufigshare.com Following the formation of the 1-butyl radical from OH attack, the principal pathway is a 1,5-H shift of the 1-butoxy radical. acs.orgcaltech.edufigshare.com This leads to the formation of the δ-hydroxy-1-butoxy radical, and a subsequent 1,5-H shift is expected to be the primary route to 4-hydroxy-1-butanal. acs.orgcaltech.edufigshare.com 4-Hydroperoxy-1-butanal can form after a 1,6-H shift in chemically activated 4-hydroxy-1-butylperoxy radicals. acs.orgcaltech.edufigshare.com
While β-scission in the 1-butoxy radical is an endothermic process, fragmentation of the 2-butoxy radical into C₂H₅ and CH₃CHO is predicted to be the major degradation pathway for secondary butyl radicals. acs.orgcaltech.edufigshare.com
In the context of organic aerosol formation, radical propagation reactions in the secondary organic aerosol (SOA) phase, involving alkoxy and peroxy radicals, could lead to the destruction of functional groups. aeronomie.be Alkyl radicals formed by H-abstraction in the SOA can react with O₂ to form peroxy radicals, whose reactivity might differ from the gas phase. aeronomie.be
Pyrolysis, the thermal decomposition of this compound in the absence of oxygen, involves complex free-radical chain reactions at high temperatures. rsc.orgresearchgate.net
Studies of n-butane pyrolysis using techniques like synchrotron threshold photoelectron photoion coincidence spectroscopy have identified primary pyrolysis products including CH₃, C₂H₅, and C₃H₇ free radicals. rsc.org These are formed through the direct fission of C-C bonds. The C1-C2 bond energy of n-butane is calculated to be 3.76 eV, while the C2-C3 bond energy is 3.70 eV. rsc.org
Besides simple bond fission, pyrolysis pathways can involve H atom migration to produce fragments like C₃H₆ and C₂H₄. rsc.org Transition states with four-member-ring structures have been determined in the production of C₂H₄ and C₂H₆. rsc.org
Density functional theory studies on the pyrolysis pathways of n-butane in hydrogen thermal plasma have considered over 60 possible reactions, calculating reaction enthalpies and activation energies. jenergychem.com The main products identified in this context are acetylene, ethylene, methane (B114726), ethane, and hydrogen. jenergychem.com Active H radicals are found to significantly lower reaction energies. jenergychem.com
The pyrolysis of this compound isomers (n-butane and isothis compound) shows that their isomeric structures strongly influence the main decomposition pathways and product distributions. aip.org For example, isothis compound can produce stronger signals of benzene (B151609) at lower temperatures compared to n-butane due to enhanced formation of benzene precursors. aip.org
Heterogeneous Catalytic Conversion and Functionalization of this compound
Heterogeneous catalysis plays a vital role in converting and functionalizing this compound into more valuable chemicals.
One significant application is the catalytic conversion of n-butane to maleic anhydride (B1165640) (MA) using vanadium pyrophosphate (VPO) catalysts. core.ac.ukcapes.gov.br VPO catalysts operate at high temperatures (>300ºC) with a gas feedstock of this compound and oxygen. core.ac.uk this compound is oxidized and functionalized to MA, while gaseous oxygen reoxidizes the catalyst. core.ac.uk The reduced phase of VPO, (VO)₂P₂O₇, is often considered active, although oxidized phases like α₁-, α₂-, and X₁-VOPO₄ may also play a role, particularly the X₁ phase with its layered structure and stable surfaces. core.ac.uk
DFT calculations on periodic models of VPO surface layers suggest a 15-step mechanism for the conversion of n-butane to MA. core.ac.uk The P=O group on the X₁ phase is proposed to be solely responsible for this compound activation, becoming active through the reduction of a nearby vanadium atom (reduction-coupled oxo-activation). core.ac.uk The activation barrier for this compound activation on the X₁ phase is calculated to be low, 13.6 kcal/mol. core.ac.uk However, a catalyst consisting only of the X₁ phase might not be selective due to highly exothermic steps. core.ac.uk
The selectivity in MA formation depends not only on the initial activation step but also on the stability of the formed products under reaction conditions, which is influenced by the oxidizing power of the surface and the product's stability against consecutive oxidation. capes.gov.br Other vanadium-based catalysts can activate paraffins but may not control oxidation effectively, leading primarily to carbon oxides. capes.gov.br
Heterogeneous catalytic C-H functionalization of gaseous alkanes, including this compound, is an active area of research for converting feedstocks into value-added building blocks. rsc.org This includes reactions like C-H amidation and borylation. rsc.org Copper-catalyzed C-H amidation protocols have been reported using gaseous hydrocarbons like n-butane and isothis compound as alkylating agents, yielding N-alkyl amides. rsc.org Selective C-H functionalization at different sites can lead to mixtures of regioisomers. rsc.org
Borylation of inert aliphatic substrates like light alkanes is of particular interest due to the synthetic versatility of the resulting organoboron compounds. rsc.org
This compound isomerization is also used as a diagnostic tool to understand the behavior of solid acid catalysts, including zeolites and sulfated zirconia. mdpi.com Key catalytic descriptors like acidity, framework topology, and metal doping are studied through their effect on this compound isomerization. mdpi.com
Selective Oxidation of n-Butane to Maleic Anhydride
The selective oxidation of n-butane to maleic anhydride is a significant industrial process, with over 70% of maleic anhydride production currently relying on this route. rsc.org This complex multi-step conversion is typically catalyzed by vanadium-phosphorus oxide (VPO) catalysts. acs.orgresearchgate.net
Dual-Phase Mechanistic Studies on Vanadyl Pyrophosphate Catalysts
Vanadyl pyrophosphate, (VO)₂P₂O₇, is a key phase present in highly selective VPO catalysts for n-butane oxidation. rsc.orgresearchgate.net Research, including density functional theory calculations, suggests a dual-phase mechanism for this conversion. core.ac.ukacs.orgconnectedpapers.com This mechanism proposes that the initial activation of this compound occurs on one phase, while subsequent steps leading to maleic anhydride formation take place on a different phase. core.ac.ukacs.org
Studies using transient experiments and isotopic labeling have provided insights into the role of lattice oxygen in the reaction chain. researchgate.netupm.edu.my Anaerobic temperature-programmed oxidation studies showed that lattice oxygen is involved in the selective oxidation reactions, occurring at temperatures where oxygen evolves from the lattice. upm.edu.my
Activation of C-H Bonds and Formation of Intermediate Hydrocarbons (e.g., Butadiene, Dihydrofuran)
The activation of C-H bonds in n-butane is the initial and crucial step in its selective oxidation. This step is often rate-determining. researchgate.net On VPO catalysts, the activation can occur via the abstraction of a hydrogen atom, leading to the formation of butyl radicals. rsc.org
A commonly proposed reaction pathway, known as the olefinic route, involves the stepwise oxidative dehydrogenation of n-butane to 1,3-butadiene (B125203), followed by oxygen insertion and ring closure to furan (B31954), and then further oxidation via 2-furanone to maleic anhydride. acs.orgresearchgate.net Intermediates such as 1-butene (B85601), cis/trans-2-butenes, butadiene, and furan have been detected under specific reaction conditions. rsc.orgacs.orgresearchgate.net 2,5-dihydrofuran (B41785) has also been identified as an intermediate, with its oxidation to furan occurring at lower temperatures with high selectivity over VPO catalysts. rsc.orgoup.com
While the olefinic route is widely discussed, an alternative direct route involving alkoxide intermediates without the desorption of butene, butadiene, and furan has also been proposed. researchgate.net The specific reaction pathway and the intermediates observed can be influenced by factors such as oxygen concentration and contact time. rsc.org
Catalytic Dehydrogenation of this compound
Catalytic dehydrogenation of this compound involves the removal of hydrogen atoms to form unsaturated hydrocarbons, primarily butenes and 1,3-butadiene. This is a catalytic process requiring the presence of a catalyst to facilitate the breaking of C-H bonds. melscience.com
The dehydrogenation of n-butane to butenes and 1,3-butadiene often follows a Mars-van Krevelen mechanism, where the catalyst's lattice oxygen plays a role. rsc.orgmdpi.com Key steps in this mechanism include the chemisorption of n-butane, activation of C-H bonds, and abstraction of hydrogen to form alkyl radical-metal cation intermediates. rsc.org
Different catalysts are employed for this compound dehydrogenation, including chromia-alumina catalysts which can produce 1,3-butadiene from this compound at high temperatures (450-650 °C). melscience.com Bifunctional catalysts, such as gallium/HZSM-5, are used for the conversion of n-butane to isobutene, involving both dehydrogenation and isomerization steps. scielo.brscielo.br On these catalysts, gallium species are involved in dehydrogenation, while acid sites facilitate isomerization. scielo.brscielo.brresearchgate.net The process on Ga/H-ZSM-5 can involve a bimolecular mechanism at higher acid site density, while a monomolecular mechanism becomes more prevalent at lower acid site density, leading to higher selectivity for isobutene. scielo.brscielo.brfrontiersin.org
Studies on isolated Pt sites supported on dealuminated zeolite Beta have shown high activity for the sequential dehydrogenation of n-butane to 1,3-butadiene. escholarship.orgacs.org The mechanism involves n-butane dehydrogenating to 1-butene, which then isomerizes to 2-butene, followed by secondary dehydrogenation of 1-butene to 1,3-butadiene. escholarship.orgacs.org The kinetics of these steps exhibit a Langmuir-Hinshelwood dependence on the partial pressures of n-butane and 1-butene. escholarship.orgacs.org The activation energy for the initial dehydrogenation of n-butane to butenes on this catalyst was found to be 60.7 kJ/mol. osti.gov
This compound Reactivity with Hydroxyl Free Radicals and Atmospheric Implications
This compound reacts in the atmosphere primarily with hydroxyl (OH) radicals. mdpi.comconicet.gov.ar This reaction is a major removal pathway for alkanes in the atmosphere and plays a significant role in the formation of photochemical smog. mdpi.comresearchgate.net
The reaction proceeds via hydrogen atom abstraction from this compound by the OH radical, forming water and a butyl radical. copernicus.org The resulting butyl radical then rapidly reacts with oxygen to form a peroxy radical. copernicus.org
The rate constant for the gas-phase reaction of n-butane with OH radicals has been the subject of numerous studies. At 298 K, reported values for the rate constant are around 2.5 to 2.7 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. copernicus.orgresearchgate.netnih.gov Temperature has a significant influence on the reaction rate coefficients, with the rate increasing with temperature. copernicus.org
| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Source |
|---|---|---|
| 298 | (2.63 ± 0.23) x 10⁻¹² | copernicus.org |
| 298 | 2.58 x 10⁻¹² | researchgate.net |
| 297-420 | Temperature dependent | aip.org |
| 288 | Temperature dependent | mdpi.com |
| 248 | Temperature dependent | mdpi.com |
The reaction with OH radicals determines the atmospheric lifetime of this compound. Due to its reactivity with OH radicals, this compound has a relatively short atmospheric lifetime compared to methane, typically ranging from several days to a couple of weeks. wassmer.orgcopernicus.orgfluorocarbons.org For example, an estimated lifetime under photochemical smog conditions in SE England was reported as 15 hours. nih.gov The variability in atmospheric concentrations of light alkanes like this compound is influenced by the strength and proximity of emission sources due to their relatively short lifetimes. wassmer.org
Advanced Applications and Industrial Processes Involving Butane
Butane (B89635) as a Chemical Precursor in Organic and Materials Synthesis
This compound's utility as a starting material in chemical synthesis is critical. It is transformed through various processes into a wide array of valuable products, from the building blocks of plastics and synthetic rubbers to sophisticated components for electronics.
Feedstock Role in Petrochemical Production
This compound is a primary feedstock for the petrochemical industry, where it is used to produce base petrochemicals through a process known as steam cracking. researchgate.net Both normal this compound (n-butane) and isothis compound (B21531) are essential raw materials. bath.ac.uk N-butane is particularly important in the manufacture of ethylene and butadiene; butadiene is a key ingredient in the production of synthetic rubber. researchgate.netbath.ac.uk
The process of cracking involves subjecting this compound to high temperatures, which breaks the molecular bonds to form lighter hydrocarbons like ethylene and propylene. google.com These compounds are the fundamental building blocks for a vast range of plastics, resins, and other synthetic materials. google.comperovskite-info.com The demand for this compound as a feedstock is significant, particularly in regions with expanding petrochemical production, such as the United States, China, and South Korea. perovskite-info.com Petrochemical producers often choose between this compound, propane, and ethane as feedstocks based on market prices and profitability, with this compound frequently being a preferred option. researchgate.net
Precursor for Advanced Materials Synthesis (e.g., SiGe Hydrides)
Beyond traditional petrochemicals, this compound-like molecules are central to the synthesis of advanced materials for the electronics industry. Specifically, silicon-germanium (SiGe) hydrides with structures analogous to this compound are being developed as precursors for the chemical vapor deposition (CVD) of germanium-rich semiconductor alloys. nih.gov
Researchers have demonstrated the synthesis of compounds such as (GeH₃)₂(SiH₂)₂ and (GeH₃)₂(SiH₂GeH₂), which are described as this compound-like SiGe hydrides. These precursors are designed for the low-temperature synthesis of Si₁₋ₓGeₓ optoelectronic alloys, which are critical components in modern electronics. nih.gov The use of these specialized hydrides allows for the growth of device-quality semiconductor layers at significantly lower temperatures (350–450 °C) than traditional methods. This low-temperature process is crucial for integrating these materials into complementary metal-oxide-semiconductor (CMOS) manufacturing.
Utilization in Cellular Carbon Foam Synthesis
This compound is also utilized in the creation of advanced carbon materials. The pyrolytic liquid products (PLP) derived from a propane-butane mixture serve as a precursor for synthesizing cellular carbon foam. The process involves the pyrolysis of the fuel mix, which results in a complex mixture of hydrocarbons rich in polycyclic aromatic compounds. This liquid product is then used to prepare the carbon foam, a material with applications requiring specific thermal and mechanical properties.
Industrial Process Optimization and Chemical Engineering of this compound Systems
Given the large scale at which this compound is processed, optimizing the efficiency and cost-effectiveness of these industrial operations is a major focus of chemical engineering research.
Energy Optimization Strategies in this compound Gas-Splitting Processes
Gas splitting, the process of separating mixed this compound into its isomers (isothis compound and n-butane), is an energy-intensive operation widely used in the chemical industry. A significant challenge in commercial this compound splitting is the fluctuation in the n-butane concentration of the feedstock, which can range from 60% to 98%. These fluctuations can lead to process instability, excessive energy consumption, and products of inferior purity.
To address these issues, energy optimization strategies focus on process modification. One key area of optimization is minimizing the reflux ratio in the distillation columns used for separation. In conventional processes, high n-butane concentrations in the feedstock require operators to manually increase recirculation, leading to reflux ratios exceeding 90 and a subsequent surge in the heat duty of reboilers and condensers.
Proposed modifications include adding buffer tanks to store off-spec products instead of recirculating them, which helps to stabilize the system and reduce unnecessary heat duty. Studies have shown that such process modifications can lead to a significant decrease in energy consumption, with reductions estimated between 19.67% and 21.85%.
| Optimization Strategy | Reported Energy Consumption Reduction | Associated Benefit |
|---|---|---|
| Process Modification (e.g., buffer tanks, reflux optimization) | 19.67% - 21.85% | Enhanced product yield (by 1.00% in one case) |
| Reflux Rate Minimization | 13.015 GW/year | Financial saving of $1.124 million/year |
Process Optimization of this compound-Butene Alkylation Plants
Alkylation is a critical refinery process that uses this compound, specifically isothis compound, to react with olefins like butene to produce alkylate, a high-octane gasoline blending component. The optimization of this compound-butene alkylation plants is crucial for maximizing efficiency and minimizing costs.
A primary objective in the optimization of these plants is often the minimization of the recycle flowrate of unreacted isothis compound or the total annual cost (TAC), which includes both capital and operating expenditures. Key parameters that influence the process include reactor volume, reaction temperature, and the feed distribution. Research indicates that the lowest operating costs are often achieved by using a series of large reactors operated at the lowest economically feasible temperature. Lower reaction temperatures and higher recycle flowrates can improve selectivity towards the desired isooctane product, but this comes at the expense of higher operating costs, creating a need for a well-defined optimum. The choice of catalyst, whether a traditional liquid acid or a more environmentally benign solid acid catalyst, also significantly impacts the process and its efficiency.
| Decision Variable | Objective Function | Finding |
|---|---|---|
| Recycle Flowrate | Minimize Recycle Flowrate | Minimum recycle is obtained with large reactors at low temperatures. |
| Reactor Size, Reaction Temperature, Component Recoveries | Minimize Total Annual Cost (TAC) | Using TAC as the objective leads to lower overall costs compared to only minimizing recycle. |
| Catalyst Type (e.g., solid acids) | Improve Selectivity and Reduce Deactivation | Catalysts with strong acid sites, 3D mesoporous structures, and hydrophobic surfaces show better performance. |
Engineering Approaches for High-Purity Isothis compound Production
The production of high-purity isothis compound is a critical step for its use in various advanced applications, such as a precursor for high-octane gasoline additives and in refrigeration. meritusgas.comtaylorandfrancis.com The primary challenge lies in separating isothis compound from its isomer, n-butane, and other C4 hydrocarbons, many of which have very similar physical properties and close boiling points. google.comthyssenkrupp.com Consequently, several sophisticated engineering approaches have been developed and implemented to achieve the high levels of purity required by industry. These methods primarily include fractionation, adsorption, and chemical conversion processes.
Fractionation (Distillation)
Fractionation, or distillation, is a cornerstone of the oil and gas industry and a primary method for separating liquefied petroleum gas (LPG) components like propane, this compound, and isothis compound. patsnap.com This process leverages the differences in the boiling points of the components in a mixture. patsnap.com
Super Fractionation: Due to the small difference in boiling points between isothis compound (-11.7 °C) and n-butane (-0.5 °C), their separation requires a highly specialized distillation process known as super fractionation. thyssenkrupp.com This technique is characterized by distillation columns with a large number of trays (often around 80) and high reflux ratios to achieve effective separation. thyssenkrupp.comgoogle.com The process involves heating the C4 mixture, causing components to vaporize and rise through the column. patsnap.com Isothis compound, being more volatile, moves to the top of the column, while n-butane remains in the lower section. google.com A heat pump is often integrated into the system to improve energy efficiency by compressing the overhead isothis compound vapor, which raises its condensing temperature, allowing it to be used to heat the bottoms of the column. google.com
Extractive Distillation: A significant drawback of super fractionation is its high energy consumption. google.com Extractive distillation presents a more energy-efficient alternative. This process involves introducing a solvent to the C4 mixture, which alters the relative volatility of the components, making the separation less energy-intensive. patsnap.com For instance, a mixture of acetonitrile and water can be used as a solvent, enabling the production of isothis compound with a purity of 96%. patsnap.com This method can reduce steam consumption from 1.3 tons to 1.0 ton per ton of C4 feedstock. patsnap.com
Adsorption Processes
Adsorption is a separation process that utilizes materials known as adsorbents to selectively remove impurities from a gas or liquid stream. This method is particularly effective for removing components present in low concentrations or for separating mixtures where distillation is impractical. thyssenkrupp.comresearchgate.net
Pressure Swing Adsorption (PSA): The PSA process is a common application of adsorption technology. researchgate.net It operates by exploiting the fact that adsorbents can hold more impurities at a higher pressure than at a lower pressure. The process typically involves feeding the isothis compound-containing mixture into a packed bed of adsorbent at high pressure. Impurities are adsorbed onto the material, allowing high-purity isothis compound to pass through. The bed is then regenerated by reducing the pressure, which releases the adsorbed impurities. researchgate.net
For isothis compound purification, a combination of adsorbents is often used to remove a range of impurities. google.com Zeolite 5A and carbon molecular sieves are effective in removing methane (B114726), ethane, propane, normal this compound, and various olefins like 1-butene (B85601) and 2-butene from the isothis compound stream. google.com Using molecular sieves as the adsorbent can reduce the concentration of impurities such as propane, propylene, and butene from levels as high as 1.8% down to 0.1% or less. researchgate.net
Temperature Swing Adsorption (TSA): Similar to PSA, the TSA process also uses adsorbents to capture impurities. However, regeneration of the adsorbent is achieved by increasing the temperature rather than decreasing the pressure. researchgate.net Research has shown that using silica gel as an adsorbent in a TSA process can effectively reduce butene concentration in an isothis compound stream. researchgate.net
Crystallization
Crystallization is a powerful purification technique widely used in the chemical industry to produce high-purity solid compounds. uct.ac.za The fundamental principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. youtube.com As this solution is slowly cooled, the solubility of the target compound decreases, causing it to precipitate out of the solution in the form of highly ordered crystals. youtube.com The impurities, ideally present in smaller concentrations, remain dissolved in the solvent, known as the mother liquor. youtube.com The pure crystals are then separated from the mother liquor by filtration. uct.ac.za
While more commonly applied to substances that are solid at ambient conditions, the principles of crystallization can be applied to isothis compound under controlled conditions of low temperature and high pressure where it exists as a solid. By carefully selecting a solvent in which isothis compound's solubility changes significantly with temperature while impurities remain soluble, a high degree of purification can be achieved. The slow growth of crystals is crucial, as rapid precipitation can trap impurities within the crystal lattice. youtube.com
Chemical Conversion and Separation
In some cases, impurities are removed by converting them into different chemical compounds that are easier to separate from isothis compound. This is particularly useful when dealing with components that have nearly identical boiling points, such as isobutene.
One established method involves reacting the crude C4 stream containing isobutene with methanol. thyssenkrupp.com The isobutene selectively reacts to form methyl tert-butyl ether (MTBE), a compound with a significantly different boiling point from isothis compound, making separation by conventional distillation straightforward. If high-purity isobutene is the desired product, the MTBE can be subsequently decomposed to yield isobutene at purities exceeding 99.9%. thyssenkrupp.com Another approach involves the hydrogenation of olefins in the feed stream. This catalytic reaction converts olefins into their corresponding paraffins, which may then be easier to separate from isothis compound via distillation. google.com
Research Findings on Isothis compound Purification Methods
| Purification Method | Principle of Operation | Adsorbents/Solvents Used | Achievable Purity | Key Advantages |
| Super Fractionation | Separation based on differences in boiling points using columns with many trays and high reflux. patsnap.comgoogle.com | N/A | >99.5% meritusgas.com | Established and well-understood technology. thyssenkrupp.com |
| Extractive Distillation | A solvent is added to alter the relative volatilities of components, simplifying separation. patsnap.com | Acetonitrile and water. patsnap.com | 96% Isothis compound. patsnap.com | Reduced energy consumption compared to super fractionation. patsnap.com |
| Pressure Swing Adsorption (PSA) | Impurities are selectively adsorbed onto a solid material at high pressure and released at low pressure. researchgate.net | Zeolite 5A, Carbon Molecular Sieve, Silica Gel. google.comresearchgate.net | Can reduce certain impurities to <0.1%. researchgate.net | Effective for removing a wide range of impurities; can operate at ambient temperature. google.comresearchgate.net |
| Crystallization | Separation based on differences in solubility during the formation of a crystalline solid from a solution. uct.ac.za | A solvent in which isothis compound's solubility is temperature-dependent. | Potentially very high | Can yield highly pure products; impurities remain in the mother liquor. youtube.com |
| Chemical Conversion | An impurity (e.g., isobutene) is chemically reacted to form a new compound that is easily separated. thyssenkrupp.com | Methanol (for MTBE synthesis). thyssenkrupp.com | Can yield >99.9% isobutene after decomposition of intermediate. thyssenkrupp.com | Highly selective for certain impurities like isobutene. thyssenkrupp.com |
Environmental Chemistry and Biogeochemical Cycling of Butane
Atmospheric Chemistry and Tropospheric Oxidation of Butane (B89635)
In the troposphere, this compound undergoes oxidation primarily initiated by highly reactive atmospheric oxidants. This process is crucial in determining its atmospheric lifetime and the formation of secondary pollutants, such as ozone and secondary organic aerosols.
Reaction Mechanisms with Atmospheric Oxidants (e.g., Hydroxyl Radical)
The primary removal mechanism for organic compounds like this compound in the troposphere is oxidation initiated by hydroxyl (OH) radicals. ed.ac.uk This reaction involves the abstraction of a hydrogen atom from the this compound molecule, leading to the formation of a butyl radical and a water molecule. The butyl radical subsequently reacts rapidly with molecular oxygen (O₂) to form a butyl peroxy radical (RO₂•). ed.ac.uk
This compound exists as two isomers: n-butane and isothis compound (B21531). The abstraction of a hydrogen atom by the OH radical can occur at different carbon atoms, leading to the formation of different butyl radical isomers. For n-butane, abstraction can occur at a primary or secondary carbon, yielding the 1-butyl radical or the 2-butyl radical, respectively.
The general reaction can be represented as: OH• + C₄H₁₀ → H₂O + C₄H₉•
The butyl peroxy radicals (C₄H₉OO•) then participate in further reactions, primarily with nitric oxide (NO) in polluted environments. This reaction regenerates OH radicals and produces alkoxy radicals (RO•) and nitrogen dioxide (NO₂). ed.ac.uk The conversion of NO to NO₂ is a key step in the formation of tropospheric ozone. ed.ac.ukmdpi.com
RO₂• + NO → RO• + NO₂
In environments with low NO concentrations, peroxy radicals can react with hydroperoxy radicals (HO₂•) or other peroxy radicals.
Pathways of Alkoxy Radical Degradation in the Troposphere
Alkoxy radicals formed from the reaction of butyl peroxy radicals with NO are highly reactive and undergo further degradation in the troposphere. researchgate.net The fate of these alkoxy radicals depends on their structure and atmospheric conditions, primarily involving two main pathways: reaction with molecular oxygen or unimolecular decomposition (fragmentation or isomerization). researchgate.net
For the 1-butoxy radical (CH₃CH₂CH₂CH₂O•), formed from the 1-butyl peroxy radical, a principal degradation pathway involves a 1,5-hydrogen shift, leading to the formation of a δ-hydroxy-1-butoxy radical. acs.orgcaltech.edufigshare.com This can further isomerize or decompose. Another potential pathway is reaction with O₂ to produce butanal and HO₂•. mdpi.com
For the 2-butoxy radical (CH₃CH₂CH(O•)CH₃), formed from the 2-butyl peroxy radical, fragmentation is predicted to be a major degradation pathway. acs.orgcaltech.edufigshare.com This can lead to the formation of smaller carbonyl compounds, such as methyl ethyl ketone (CH₃(CO)CH₂CH₃) and acetaldehyde (B116499) (CH₃CHO), along with ethyl (C₂H₅) or methyl (CH₃) radicals. acs.orgcaltech.edufigshare.com Reaction with O₂ can also produce methyl ethyl ketone and HO₂•. mdpi.com
The specific products and their yields depend on the branching ratios of these competing pathways, which are influenced by factors such as temperature, pressure, and the concentrations of other atmospheric species.
This compound as a Surrogate Species in Atmospheric Chemistry Models
Due to the vast number and complexity of volatile organic compounds in the atmosphere, atmospheric chemistry models often employ simplified representations of their chemistry. mdpi.comcopernicus.orgtandfonline.com this compound, particularly n-butane, has been widely used as a surrogate species to represent the atmospheric chemistry of a range of less reactive alkanes with more than three carbon atoms. mdpi.comcopernicus.orgtandfonline.com
The use of this compound as a surrogate allows for a significant reduction in the number of chemical species and reactions that need to be explicitly tracked in atmospheric models, thereby reducing computational requirements while still capturing the essential features of alkane oxidation and their contribution to ozone formation. mdpi.compsu.edu The selection of this compound as a surrogate is often based on analyses of emissions inventories to determine representative species. mdpi.comtandfonline.com
Biogenic Production and Microbial Degradation Pathways of this compound
Beyond its presence from fossil fuel sources, this compound can also be involved in biogenic processes, including both microbial production and degradation.
Biocatalytic and Microbial Synthesis of Bio-Butane
Research has explored the potential for the biological production of this compound, often referred to as "bio-butane," using microbial systems. Various strategies have been investigated, including the conversion of waste volatile fatty acids or renewable carbon sources by bioengineered bacteria and other microorganisms. biorxiv.orgrsc.orgresearchgate.net
Studies have shown that bio-butane can be produced through the microbial conversion of substrates like butyrate (B1204436) or isoleucine using organisms such as Halomonas and E. coli. biorxiv.orgresearchgate.net Photo-catalytic production of bio-butane has also been demonstrated using bioengineered strains illuminated with blue light, utilizing fatty acids as substrates. biorxiv.orgrsc.org This involves enzymes like fatty acid photodecarboxylase (FAP) that catalyze the decarboxylation of fatty acids to alkanes. rsc.org
While promising, the efficiency and scalability of bio-butane production are still areas of ongoing research and development. quora.com
Microbially-Mediated Environmental Degradation of this compound
Microorganisms play a significant role in the natural degradation of hydrocarbons, including this compound, in various environmental settings such as soils and sediments. nih.govoup.comresearchgate.net Microbial degradation can occur under both aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen) conditions. oup.com
Under aerobic conditions, this compound can be oxidized by hydrocarbon-degrading bacteria. nih.gov This process often involves enzymes that initiate the breakdown of the alkane chain.
Anaerobic oxidation of this compound coupled to the reduction of other electron acceptors, such as nitrate (B79036) or sulfate (B86663), has also been observed. oup.comresearchgate.netoup.com Recent studies have identified bacterial species capable of nitrate-driven anaerobic oxidation of this compound. oup.comoup.com These microorganisms may utilize pathways such as the fumarate (B1241708) addition pathway to activate this compound, leading to its subsequent degradation. oup.comoup.com The fumarate addition pathway is considered a common mechanism for the anaerobic degradation of various n-alkanes. oup.comresearchgate.net
Microbial consortia, consisting of multiple bacterial or fungal strains, have been shown to be effective in degrading soil pollutants, including this compound, often exhibiting higher degradation rates compared to single strains. nih.gov The interactions within these consortia can enhance synergistic degradation and overcome limitations faced by individual organisms, such as the accumulation of inhibitory intermediate products like butanol. nih.gov
The understanding of the specific microbial communities and detailed metabolic pathways involved in this compound degradation in different environments is an active area of research, contributing to the development of bioremediation strategies for this compound-contaminated sites.
Emerging Research Directions and Methodological Advances in Butane Chemistry
Synergistic Integration of Computational and Experimental Methodologies in Butane (B89635) Research
The study of this compound chemistry has been significantly advanced by the integration of computational and experimental methods. This synergistic approach allows for a deeper understanding of reaction mechanisms and thermochemical properties that are often difficult to obtain through experiments alone. Computational chemistry, particularly quantum chemistry methods, serves as a powerful tool for interpreting experimental data and predicting the behavior of this compound and its conformers.
A notable example of this synergy is the determination of the enthalpy difference between the conformers of this compound. While numerous experimental studies have been conducted, the statistical models used to evaluate the raw data have sometimes led to biased values. By applying appropriate statistical models in conjunction with high-level quantum chemistry calculations, researchers have been able to revise and refine these experimental values. nih.govresearchgate.net For instance, focal-point analysis, a computational technique based on coupled-cluster electronic structure computations, has been used to calculate the enthalpy differences of this compound conformers with high accuracy. These computations have included contributions up to perturbative quadruple excitations and corrections beyond the Born-Oppenheimer and nonrelativistic approximations. nih.gov The results from these computational studies show exceptional agreement with revised experimental data, providing more reliable thermochemical values. nih.govresearchgate.net
| Temperature Range (K) | Revised Experimental Enthalpy Difference (cal mol⁻¹) | Computational Enthalpy Difference (cal mol⁻¹) |
| 133-196 | 668 ± 20 | 668 ± 3 |
| 223-297 | 653 ± 125 | 650 ± 6 |
| 0 | - | 680.9 ± 2.5 |
| 298.15 | - | 647.4 ± 7.0 |
This table presents a comparison of revised experimental and computationally derived enthalpy differences for this compound conformers, demonstrating the strong agreement achieved through integrated methodologies. nih.gov
In the field of reaction kinetics, the combination of experimental and modeling studies has been crucial for understanding complex processes like n-butane oxidation. Experimental setups such as atmospheric jet-stirred reactors (JSR) are used to study the oxidation process under controlled conditions. nih.govrsc.orgresearchgate.net The products formed during oxidation are analyzed using techniques like gas chromatography (GC) and continuous wave cavity ring-down spectroscopy (cw-CRDS). nih.govrsc.orgresearchgate.net These experimental results are then compared with simulations using detailed gas-phase mechanisms.
Similarly, the study of n-butane isomerization benefits from this integrated approach. By combining experimental kinetic studies with theoretical mechanistic studies, researchers can elucidate complex reaction pathways. For instance, in the isomerization of n-butane to isothis compound (B21531) over microporous solid acid catalysts, this combined approach has shown that the formation of isothis compound predominantly proceeds through a bimolecular pathway, with the activity of the system being strongly linked to the presence of alkenes. rsc.org Density Functional Theory (DFT) is a common computational tool used in such studies to investigate reaction mechanisms and energy barriers in catalytic processes. rsc.org This synergy between computation and experiment is essential for designing next-generation catalysts with improved performance and for creating more sustainable and efficient chemical processes. patsnap.com
Development of Novel Catalytic Systems for this compound Conversion
The development of efficient and selective catalysts is paramount for the conversion of this compound into higher-value chemicals and fuels. Research in this area is focused on creating novel catalytic systems that can enhance reaction rates, improve product selectivity, and operate under milder conditions, thereby reducing energy consumption and environmental impact.
One significant area of advancement is in the oxidative dehydrogenation (ODH) of n-butane to produce butenes and butadiene. Vanadium-based catalysts are widely studied for this process. For instance, fluidizable VOx/MgO-γAl₂O₃ catalysts have been shown to be effective for producing C₄-olefins. mdpi.com The addition of MgO to the γ-alumina support helps to reduce the acidity of the catalyst, which in turn enhances the desorption of the desired C₄-olefin products and minimizes their subsequent oxidation to less valuable products like carbon oxides. mdpi.com The performance of these catalysts is highly dependent on the vanadium loading and the reaction conditions. Research has shown that a 5 wt% V-doped MgO-γAl₂O₃ catalyst can achieve C₄-olefin selectivity in the range of 82% to 86% with a this compound conversion rate of 24% to 27% at 500 °C. mdpi.com
| Catalyst | This compound Conversion (%) | C₄-Olefin Selectivity (%) | Temperature (°C) | Reaction Time (s) |
| 5% V/MgO-γAl₂O₃ | 24 - 27 | 82 - 86 | 500 | 10 |
Performance of a VOx/MgO-γAl₂O₃ catalyst in the oxidative dehydrogenation of n-butane in a fluidized CREC Riser Simulator. mdpi.com
Gallium-based catalysts have also emerged as promising materials for various this compound conversion reactions, including catalytic cracking and isomerization. mdpi.com The introduction of gallium species into zeolite frameworks, such as ZSM-5, can significantly improve the conversion of n-butane and the selectivity towards light olefins and aromatics (BTX). mdpi.com Redox treatments (e.g., with H₂-O₂) can further enhance the catalytic performance by modifying the nature of the Ga species. For example, such treatments have been reported to increase n-butane conversion from 0.53 to 2.59 mmol·g⁻¹·min⁻¹ and improve the selectivity to olefins and BTX from 87% to 95%. mdpi.com
In n-butane isomerization, gallium has been used as a promoter for catalysts like sulfated zirconia-supported MCM-41. The addition of gallium can dramatically increase the initial n-butane conversion from as low as 5.17% to 43.85%. mdpi.com The structure of the catalyst also plays a crucial role. For instance, Ga₂O₃/ZSM-5 hollow fiber catalysts have demonstrated superior performance in n-butane catalytic cracking compared to conventional ZSM-5 and Ga₂O₃/ZSM-5 catalysts, achieving higher yields of light olefins and aromatics. mdpi.com
The conversion of propane and isothis compound into propene and isobutene, respectively, is another important area where novel metal oxide catalysts are being developed as an alternative to traditional oil-based cracking processes. rsc.org Research is also exploring catalysts for the direct dehydrogenation of light alkanes, with a focus on understanding the structure-property relationships and catalytic mechanisms of heterogeneous metal and metal oxide catalysts. rsc.org
The overarching goal in developing these novel catalytic systems is to enable more efficient and sustainable chemical processes. patsnap.com This involves not only discovering new materials but also understanding the fundamental catalytic mechanisms at a molecular level to allow for the rational design of next-generation catalysts with improved performance and selectivity. patsnap.com
Strategies for Sustainable Production Routes of this compound and its Derivatives
The chemical industry is increasingly focusing on developing sustainable production routes for this compound and its derivatives to reduce reliance on fossil fuels and minimize environmental impact. Key strategies involve utilizing renewable feedstocks and developing more efficient and environmentally benign catalytic processes.
One major avenue of research is the production of bio-butane from biomass. This can be achieved through various biological and chemical conversion pathways. For instance, fermentation of sugars and lignocellulosic biomass by engineered microorganisms can produce butanol, which can then be dehydrated to butene and subsequently hydrogenated to this compound. Another approach involves the catalytic upgrading of biomass-derived platform molecules. For example, furfural, which can be obtained from the dehydration of C5 sugars in hemicellulose, can be converted to furan (B31954). Furan can then undergo a series of reactions, including ring-opening and hydrodeoxygenation, to produce C4 hydrocarbons like this compound.
A significant focus in sustainable production is the development of catalysts that enable the use of alternative feedstocks and improve the efficiency of existing processes. For the conversion of light alkanes, which can be sourced from natural and shale gas, research is directed towards creating catalysts that are not only highly active and selective but also stable and resistant to deactivation. This is crucial for processes like the dehydrogenation of propane and isothis compound, which provide an alternative to oil-based cracking for the production of essential chemical building blocks like propene and isobutene. rsc.org
Furthermore, the use of CO₂ as a feedstock is a promising strategy for creating more sustainable chemical value chains. In the context of this compound chemistry, CO₂-mediated dehydrogenation of propane and isothis compound is an emerging area of research. rsc.org This process not only produces valuable olefins but also utilizes a greenhouse gas, contributing to a circular carbon economy.
The development of catalysts from abundant, non-noble metals is another key aspect of sustainability. Gallium-based catalysts, for example, are being investigated for light alkane conversion due to their low cost, low toxicity, and abundant reserves, offering a more sustainable alternative to catalysts based on precious metals. mdpi.com
Ultimately, the goal of these strategies is to transition from a linear, fossil-fuel-based economy to a more circular and sustainable one, where this compound and its derivatives are produced from renewable resources using highly efficient and environmentally friendly processes.
Advanced Analytical Techniques for Elucidating this compound Reaction Mechanisms and Products
Understanding the intricate mechanisms of this compound reactions and accurately identifying the resulting products are crucial for optimizing catalytic processes and developing new technologies. A suite of advanced analytical techniques is employed to provide detailed insights at the molecular level.
Spectroscopic Characterization (e.g., FTIR, Multinuclear NMR, Raman Spectroscopy)
Spectroscopic techniques are indispensable for characterizing both the catalysts involved in this compound conversion and the molecular structures of the reactants and products.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly useful for characterizing the surface acidity of catalysts, a key property influencing their performance in reactions like oxidative dehydrogenation. For example, Pyridine-FTIR, where pyridine is used as a probe molecule, can distinguish between Brønsted and Lewis acid sites on a catalyst's surface. In the study of VOx/MgO-γAl₂O₃ catalysts for n-butane oxidative dehydrogenation (BODH), Pyridine-FTIR analysis revealed that the most effective catalysts possessed weak surface acid sites and strong Lewis acid sites, with an absence of Brønsted acid sites. mdpi.com These Lewis acid sites are believed to facilitate the efficient conversion of n-butane to C₄-olefins. mdpi.com
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of reaction products and intermediates in solution and in the solid state. For instance, ¹H and ¹³C NMR can provide detailed information about the carbon skeleton and the types of hydrogen atoms present in the products of this compound isomerization or cracking. Solid-state NMR can be used to study the structure of catalysts and the interaction of adsorbed species on the catalyst surface.
Raman Spectroscopy: Laser Raman Spectroscopy (LRS) is highly effective for characterizing the structure of metal oxide catalysts. It is sensitive to the vibrational modes of metal-oxygen bonds and can identify the specific phases of metal oxides present. In the development of VOx/MgO-γAl₂O₃ catalysts, LRS is used to confirm the presence of desirable amorphous VOx phases on the support. mdpi.com
Mass Spectrometry for Reaction Product Identification
Mass spectrometry (MS) is a highly sensitive technique used for the identification and quantification of products from this compound reactions. When coupled with a separation technique like gas chromatography (GC-MS), it allows for the analysis of complex product mixtures. In studies of n-butane oxidation, GC has been a primary tool for analyzing the stable species formed. However, some species like formaldehyde and water can be difficult to quantify accurately by GC alone. nih.govrsc.org More advanced techniques, such as tunable synchrotron vacuum ultraviolet (SVUV) photoionization mass spectrometry, have been employed to analyze a wide range of products, from water and carbon oxides to C₄ ketohydroperoxides, olefins, aldehydes, ketones, and cyclic ethers. nih.gov
X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) for Catalyst Characterization
These techniques are fundamental for understanding the physical and structural properties of heterogeneous catalysts, which in turn dictate their activity and selectivity.
X-ray Diffraction (XRD): XRD is used to determine the crystalline structure and phase composition of catalytic materials. By analyzing the diffraction pattern of X-rays passing through a sample, one can identify the specific crystalline phases present. For example, in the characterization of VOx/MgO-γAl₂O₃ catalysts, XRD is used to establish the presence of amorphous VOx phases, which are desirable for catalytic activity. mdpi.com
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology and topography of a catalyst. This information is crucial for understanding properties like particle size, shape, and texture, which can influence the catalyst's surface area and the accessibility of active sites. In the development of Ga₂O₃/ZSM-5 hollow fiber catalysts for n-butane cracking, SEM is used to visualize the unique hollow fiber structure, which contributes to its enhanced catalytic performance compared to conventional catalyst morphologies. mdpi.com
Together, these advanced analytical techniques provide a multi-faceted view of this compound chemistry, from the atomic-level structure of catalysts to the complex mixture of reaction products, enabling researchers to build a comprehensive understanding of reaction mechanisms and to rationally design more efficient and sustainable catalytic processes.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
